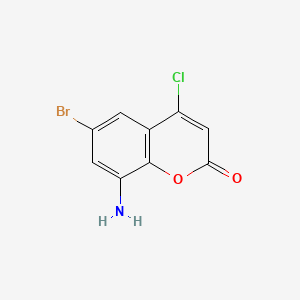![molecular formula C8H16FNO B13701635 4-[(2-Fluoroethyl)amino]cyclohexanol](/img/structure/B13701635.png)
4-[(2-Fluoroethyl)amino]cyclohexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-Fluoroethyl)amino]cyclohexanol is an organic compound with the molecular formula C8H16FNO It is a derivative of cyclohexanol, where a fluoroethylamino group is attached to the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Fluoroethyl)amino]cyclohexanol typically involves the reaction of cyclohexanol with 2-fluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for better control over reaction parameters and can lead to more efficient and scalable production processes.
化学反応の分析
Types of Reactions
4-[(2-Fluoroethyl)amino]cyclohexanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different alcohol derivatives.
Substitution: The fluoroethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce different alcohols.
科学的研究の応用
4-[(2-Fluoroethyl)amino]cyclohexanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[(2-Fluoroethyl)amino]cyclohexanol involves its interaction with specific molecular targets and pathways. The fluoroethylamino group can interact with various enzymes and receptors, leading to changes in their activity and function. This can result in a range of biological effects, depending on the specific context and application.
類似化合物との比較
Similar Compounds
Cyclohexanol: The parent compound, which lacks the fluoroethylamino group.
4-Aminocyclohexanol: A similar compound where the fluoroethyl group is replaced with an amino group.
2-Fluoroethylamine: The amine component used in the synthesis of 4-[(2-Fluoroethyl)amino]cyclohexanol.
Uniqueness
This compound is unique due to the presence of both the cyclohexanol and fluoroethylamino groups. This combination imparts distinct chemical and biological properties that are not observed in the similar compounds listed above. The fluoroethyl group, in particular, can enhance the compound’s reactivity and interaction with biological targets, making it a valuable tool in various research applications.
特性
分子式 |
C8H16FNO |
|---|---|
分子量 |
161.22 g/mol |
IUPAC名 |
4-(2-fluoroethylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C8H16FNO/c9-5-6-10-7-1-3-8(11)4-2-7/h7-8,10-11H,1-6H2 |
InChIキー |
ARTSFXMGYOPYLP-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1NCCF)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


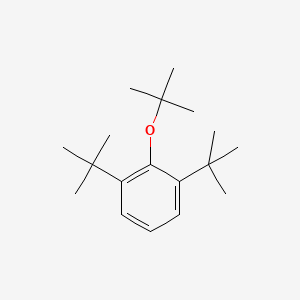
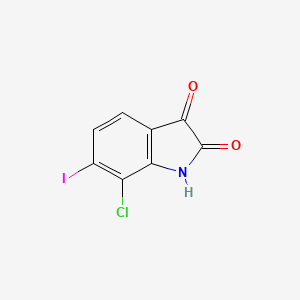
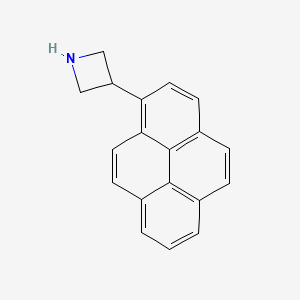
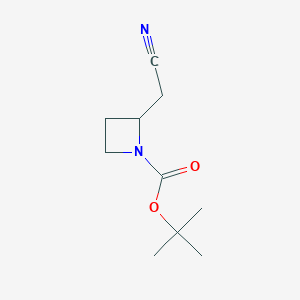
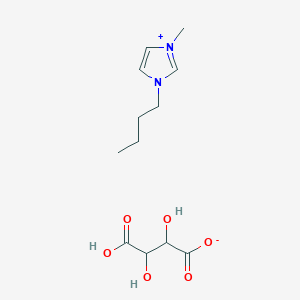


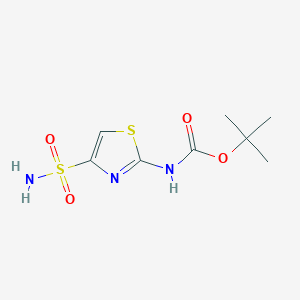
![Methyl 2,3,4,5-Tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate](/img/structure/B13701614.png)
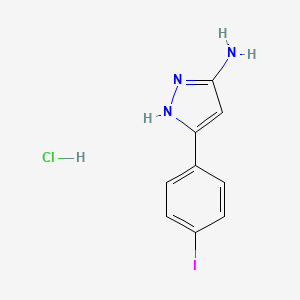
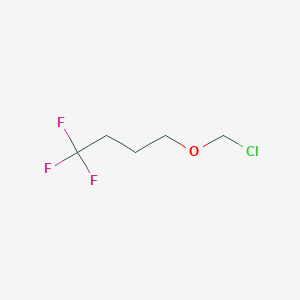
![2-[[1-[3-[[3-[2-[(1-carboxy-2-phenylethyl)carbamoyl]pyrrolidin-1-yl]-2-methyl-3-oxopropyl]disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B13701629.png)

